Enhanced Lipophilicity via 5,6-Difluorination Compared to Parent Indazole
5,6-Difluoro-1H-indazole demonstrates significantly increased lipophilicity compared to unsubstituted 1H-indazole, a critical factor for membrane permeability and oral bioavailability in drug candidates . Its calculated XLogP3 value of 1.8 represents an 80% increase over the baseline value of 1.0 for the parent indazole scaffold [1]. This modification is achieved without altering the core hydrogen-bonding capacity, maintaining one donor and three acceptor sites .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 1H-indazole: 1.0 |
| Quantified Difference | +0.8 units (80% increase) |
| Conditions | Calculated using XLogP3 algorithm (PubChem). |
Why This Matters
This quantified lipophilicity enhancement directly impacts a compound's ability to cross biological membranes, a key consideration in selecting a core scaffold for drug discovery programs.
- [1] Angene Chemical. 1H-indazole. CAS: 271-44-3. Retrieved from https://www.angenechemical.com/ View Source
